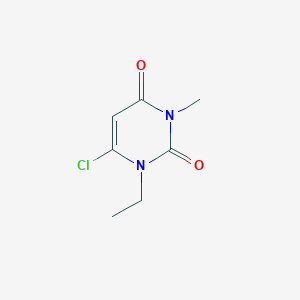

6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEBXHYGZUWSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 66400-13-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This compound features a chloro substituent which is known to influence its biological interactions and mechanisms of action.

- Molecular Formula : C7H9ClN2O2

- Molecular Weight : 188.61 g/mol

- Structure : The compound contains a pyrimidine ring with an ethyl and methyl group along with a chlorine atom, which may affect its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrimidine family, including this compound, exhibit various biological activities such as antiproliferative effects against cancer cell lines. The following sections detail specific findings related to its biological activity.

Antiproliferative Activity

A study focused on substituted pyrimidines demonstrated that certain derivatives exhibit significant antiproliferative effects on tumor cells. Specifically, compounds similar to this compound were evaluated for their ability to inhibit cell growth in various cancer lines.

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 6-Chloro-1-Ethyl-3-Methylpyrimidine | 4.24 - 8.77 | HeLa |

| Analogous Compound A | 80.20 | HeLa |

| Analogous Compound B | 55.67 | HeLa |

The most active compound exhibited an IC50 value between 4.24 µM and 8.77 µM, indicating a potent effect at low concentrations. In contrast, other tested compounds required significantly higher concentrations to achieve similar antiproliferative effects .

The biological activity of this compound is hypothesized to involve alkylation of DNA, which is a common mechanism for many anticancer agents. The presence of the chloro group may facilitate the formation of reactive intermediates that can interact with DNA, leading to cytotoxic effects and ultimately apoptosis in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : Various in vitro studies have shown that the compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis. This effect is attributed to DNA damage caused by alkylation processes initiated by the chloro substituent .

- Comparative Analysis : A comparative analysis with other pyrimidine derivatives revealed that increasing chlorine content generally enhances antiproliferative activity due to improved reactivity towards cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-2,4-dione Derivatives

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Substituent Effects on Biological Activity :

- Chloro vs. Iodo : Chloro substituents (as in the target compound) are associated with intermediate pharmaceutical uses, while iodo analogs (e.g., 7a, 7c, 7d) exhibit antibacterial activity against B. catarrhalis and S. pyogenes at 0.128 mg/mL . The larger size and polarizability of iodine may enhance binding to microbial targets.

- Alkyl Chain Variations : Ethyl (N1) and methyl (N3) groups in the target compound optimize steric and electronic profiles for synthetic utility. Longer alkyl chains (e.g., butyl in 7a) may improve lipophilicity, enhancing membrane penetration in antibacterial contexts .

Electronic and Material Properties: Quinazoline vs. Pyrimidine Cores: Quinazoline derivatives (e.g., MBEU-1, CBEU) exhibit rigidified conformations due to ureide moieties, promoting spin-orbit coupling (SOC) and triplet emission for optoelectronic applications . Methoxy vs.

Triazine Derivatives :

- The triazine analog (CAS: 69125-10-6) shares a chloro-dione motif but features a triazine core, leading to distinct reactivity in herbicidal formulations .

Q & A

Basic Research Question

- 1H/13C NMR : Confirm substitution patterns (e.g., ethyl and methyl groups at N1 and N3). For example, the ethyl group typically shows a triplet (~1.2 ppm) and quartet (~3.9 ppm), while the methyl group appears as a singlet near δ 3.3 ppm .

- LCMS : Verify molecular ion peaks ([M+H]+ expected at m/z ≈ 203.6) and assess purity .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .

Artifact Mitigation : Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange in NMR, and pre-dry samples to eliminate water interference in IR .

How is the biological activity of this compound screened in preliminary assays?

Basic Research Question

Initial screening often targets enzyme inhibition (e.g., eukaryotic elongation factor-2 kinase, eEF-2K) or receptor binding.

- In vitro assays : Use fluorescence-based kinase activity assays with ATP analogs (e.g., ADP-Glo™) to quantify inhibition .

- Cytotoxicity profiling : Test against cell lines (e.g., HEK293, HeLa) using MTT or resazurin assays to establish IC₅₀ values .

Methodological Note : Include positive controls (e.g., known eEF-2K inhibitors) and validate results with triplicate runs .

How can synthetic yield be optimized for this compound under varying alkylation conditions?

Advanced Research Question

Yield depends on:

- Reagent stoichiometry : A 1.2:1 molar ratio of ethyl iodide to precursor minimizes unreacted starting material .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .

- Workup strategy : Precipitation in cold water followed by recrystallization (ethanol/water) improves purity and yield .

Data-Driven Approach : Design a factorial experiment (e.g., varying temperature, solvent, and base) and analyze via HPLC to identify optimal conditions .

What structural modifications enhance the bioactivity of this compound, and how are SAR studies designed?

Advanced Research Question

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃ at C5) increases electrophilicity and target binding . Replacing ethyl with cyclopropyl (sp³ hybridization) improves metabolic stability .

- SAR workflow :

Key Finding : Ethyl and methyl groups at N1/N3 balance lipophilicity and solubility, critical for membrane permeability .

How are contradictory biological activity data resolved for pyrimidine-2,4-dione derivatives?

Advanced Research Question

Discrepancies often arise from impurities or stereochemical variations:

- Purity validation : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may skew bioassay results .

- Stereochemical analysis : X-ray crystallography (e.g., as in ) confirms regiochemistry and hydrogen-bonding patterns that influence target binding .

Case Study : Inconsistent kinase inhibition data were traced to residual DMSO in assay buffers, which artificially inflated IC₅₀ values .

What reaction mechanisms govern the alkylation of pyrimidine-2,4-dione precursors?

Advanced Research Question

Alkylation proceeds via nucleophilic substitution (SN2):

- Base role : Deprotonates the N1 position, generating a nucleophilic site for ethyl iodide attack .

- Solvent effects : Polar aprotic solvents stabilize the transition state, accelerating the reaction .

Mechanical Insight : Competing O-alkylation is suppressed by steric hindrance from the C3 methyl group .

Which advanced analytical techniques validate the crystalline structure of this compound?

Advanced Research Question

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., dimer formation via N-H⋯O interactions) .

- Solid-state NMR : Confirms crystallinity and detects polymorphic forms .

Protocol : Grow crystals via slow evaporation from ethanol/water (1:1) and collect data at 113 K to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.